molecular formula C8H7NOS B2919295 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde CAS No. 1369146-13-3

6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde

Cat. No.: B2919295
CAS No.: 1369146-13-3
M. Wt: 165.21
InChI Key: JBNDEOFGLOGHKR-UHFFFAOYSA-N
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Description

6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde (CAS 1369146-13-3) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate and key building block for the construction of more complex polycyclic structures . Its molecular formula is C 8 H 7 NOS, and it features a carbaldehyde functional group that is highly amenable to further chemical modification, enabling the exploration of diverse chemical space . Compounds based on the thienopyrrole scaffold, such as this one, are frequently investigated for their potential biological activities. Research into analogous structures has demonstrated that the thienopyrrole core is a privileged structure in the development of anticancer agents . Furthermore, recent studies have identified potent anti-giardiasis activity in thieno[3,2-b]pyrrole 5-carboxamides, highlighting the therapeutic potential of this heterocyclic system in antiparasitic drug discovery . As a functionalized building block, this compound provides researchers with a critical starting material for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylthieno[2,3-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-7(5-10)4-6-2-3-11-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNDEOFGLOGHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1SC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with an aldehyde derivative in the presence of a catalyst . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the thiophene and pyrrole rings may interact with biological membranes or receptors, influencing cellular processes . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of 6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde, highlighting variations in substituents, positions, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Reference
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde C₈H₇NOS 165.21 63–64 Methyl at 4-position; aldehyde at 5
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S 181.21 127–129 Methoxycarbonyl at 5-position
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₁H₁₄N₂O₂S 238.31 N/A Amino, dimethyl, and ethyl ester groups
Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₉H₁₈F₃NO₂S 381.40 N/A Trifluoromethylbenzyl substituent
Key Observations:

Positional Isomerism: The 4-methyl isomer (4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) exhibits a lower melting point (63–64°C) compared to methyl carboxylate derivatives (127–129°C), suggesting differences in crystal packing due to substituent positioning .

Functional Group Impact : The carbaldehyde group in the target compound offers greater reactivity (e.g., nucleophilic addition) compared to the stable ester group in methyl/ethyl carboxylates. This makes the aldehyde derivative more versatile for further chemical modifications .

Substituent Effects : Bulky substituents, such as the trifluoromethylbenzyl group in the ethyl carboxylate derivative, significantly increase molecular weight (381.40 g/mol) and likely enhance lipophilicity, which is critical for pharmaceutical applications .

Biological Activity

6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H7NOS and a molecular weight of 165.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminothiophene with an aldehyde derivative under specific catalytic conditions. The compound features an aldehyde group that can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols, making it versatile for further chemical modifications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In comparative studies against various bacterial strains, including Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. In vitro assays revealed that it induces apoptosis through the activation of caspase pathways and leads to cell cycle arrest at the G1 phase .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus32Cell wall synthesis inhibition
AntimicrobialEscherichia coli64Disruption of membrane integrity
AnticancerMCF-7 (breast cancer)15Induction of apoptosis
AnticancerHCT116 (colon cancer)20Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial action where it disrupts bacterial cell wall synthesis and membrane integrity .

Case Studies

Several case studies have highlighted the efficacy of this compound in biological applications:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

When compared to similar compounds such as 5-Methyl-6H-thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole derivatives, this compound exhibits enhanced reactivity due to its aldehyde group. This structural feature allows for diverse chemical reactions and biological applications that are not present in its analogs .

Table 2: Comparison of Similar Compounds

Compound NameFunctional GroupsNotable Activity
5-Methyl-6H-thieno[2,3-b]pyrroleMethyl groupLimited antimicrobial activity
Thieno[3,2-b]pyrrole derivativesVarious substituentsModerate anticancer activity
This compound Aldehyde groupStrong antimicrobial and anticancer activity

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